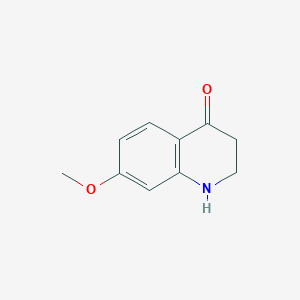

7-methoxy-2,3-dihydroquinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMJBPUDUVWRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405116 | |

| Record name | 7-methoxy-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-56-1 | |

| Record name | 7-methoxy-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data, outlining detailed experimental protocols for property determination, and illustrating relevant workflows.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.2 g/mol | |

| CAS Number | 879-56-1 | |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Predicted: -2.1 (log(mol/L)) | |

| pKa (most acidic) | Predicted: 15.2 (amine N-H) | |

| pKa (most basic) | Predicted: -4.3 (carbonyl oxygen) | |

| logP (Octanol-Water Partition Coefficient) | Predicted: 1.5 |

Predicted values were obtained using computational models and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail generalized experimental protocols for the key parameters outlined above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.

Water Solubility Determination

Water solubility is a critical property that affects a drug's absorption and distribution in the body.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group being studied.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizing the Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

An In-Depth Technical Guide to 7-methoxy-2,3-dihydroquinolin-4(1H)-one

This technical guide provides a comprehensive overview of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a general synthesis protocol, and discusses potential biological activities and analytical methods for its characterization.

Core Molecular Data

This compound is a derivative of the quinolinone scaffold, which is a common motif in many biologically active compounds. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol [1][2] |

| IUPAC Name | This compound |

| CAS Number | 22246-17-9[1][2] |

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be devised based on established methods for the synthesis of analogous dihydroquinolinones. A common approach involves the intramolecular cyclization of a suitable N-arylpropionamide precursor.

General Experimental Protocol: Intramolecular Cyclization

This protocol describes a generalized method for the synthesis of dihydroquinolin-2(1H)-ones, which can be adapted for this compound.

Materials:

-

Substituted N-arylacrylamide or N-arylpropionamide

-

Strong acid catalyst (e.g., triflic acid (TfOH), polyphosphoric acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-arylpropionamide precursor in an appropriate anhydrous solvent.

-

Acid-Catalyzed Cyclization: Cool the solution in an ice bath and slowly add the strong acid catalyst. The reaction mixture is then typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-cold water and a saturated solution of sodium bicarbonate to neutralize the acid. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Logical Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, structurally related compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, have demonstrated significant biological activities, including broad-spectrum cytotoxicity against various cancer cell lines.[3] A proposed mechanism of action for some of these related compounds is the inhibition of tubulin polymerization, a critical process in cell division.[3]

Hypothetical Signaling Pathway: Inhibition of Tubulin Polymerization

Based on the activity of analogous compounds, this compound could potentially interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.

Analytical Characterization

The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques.

Experimental Protocols for Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydroquinolinone ring, and the methoxy group protons.

-

13C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or prepared according to the specific requirements for GC-MS.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁NO₂).

-

-

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet method.

-

Expected Result: The IR spectrum should display characteristic absorption bands for the C=O (carbonyl) group of the ketone, the N-H bond of the amide, the C-O-C stretch of the methoxy group, and aromatic C-H bonds.

-

Workflow for Analytical Characterization

Caption: Standard workflow for the analytical characterization of the synthesized compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental studies are necessary to fully elucidate its synthetic pathways and biological functions.

References

- 1. 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12899418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Disclaimer: A comprehensive literature search did not yield experimentally acquired 1H and 13C NMR spectral data for 7-methoxy-2,3-dihydroquinolin-4(1H)-one. The data presented in the following tables are therefore estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These predicted values are intended to serve as a guide for researchers and may differ from experimental results.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 1H NMR Data for this compound

| Atom Number | Multiplicity | Coupling Constant (J) in Hz | Predicted Chemical Shift (δ) in ppm |

| H-1 | br s | - | ~7.5 - 8.5 |

| H-2 | t | ~7.0 | ~3.5 |

| H-3 | t | ~7.0 | ~2.7 |

| H-5 | d | ~8.5 | ~7.8 |

| H-6 | dd | ~8.5, 2.5 | ~6.4 |

| H-8 | d | ~2.5 | ~6.3 |

| OCH3 | s | - | ~3.8 |

br s: broad singlet, t: triplet, d: doublet, dd: doublet of doublets, s: singlet

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectrum of this compound is presented in Table 2. The chemical shifts (δ) are referenced to TMS at 0.00 ppm.

Table 2: Predicted 13C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ) in ppm |

| C-2 | ~40 |

| C-3 | ~38 |

| C-4 | ~190 |

| C-4a | ~112 |

| C-5 | ~128 |

| C-6 | ~107 |

| C-7 | ~165 |

| C-8 | ~102 |

| C-8a | ~150 |

| OCH3 | ~55 |

Molecular Structure and Atom Numbering

The molecular structure of this compound with the atom numbering used for NMR assignments is shown below.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality 1H and 13C NMR spectra for a compound such as this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

4.2. 1H NMR Spectroscopy

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

Temperature: The experiment is usually conducted at room temperature (approximately 298 K).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the expected range of proton chemical shifts.

-

4.3. 13C NMR Spectroscopy

-

Spectrometer: The same spectrometer as for 1H NMR is used, operating at the corresponding 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Temperature: The experiment is performed at the same temperature as the 1H NMR experiment.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the 13C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set to cover the full range of carbon chemical shifts.[1]

-

4.4. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The spectrum is referenced by setting the TMS signal to 0.00 ppm.

-

For 1H NMR, the peaks are integrated to determine the relative number of protons.

-

The chemical shifts (δ), multiplicities, and coupling constants (J) are determined from the processed spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound.

Caption: Workflow for NMR spectral analysis.

References

Mass Spectrometry Analysis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), presents predicted fragmentation patterns, and offers a framework for data interpretation. The methodologies and data provided herein are intended to serve as a valuable resource for researchers engaged in the characterization and quantification of this compound and its analogs.

Introduction

This compound is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a common motif in a variety of biologically active molecules and approved pharmaceuticals. The presence of the methoxy group and the dihydroquinolinone core suggests potential applications in medicinal chemistry, making its accurate identification and characterization crucial. Mass spectrometry is a powerful analytical technique for elucidating the structure and quantifying the abundance of such compounds.[1] This guide details the expected mass spectral behavior of this compound and provides robust protocols for its analysis. The molecular formula of the compound is C₁₀H₁₁NO₂, with a monoisotopic mass of 177.0790 g/mol .[2]

Predicted Mass Spectral Fragmentation

While a publicly available, fully annotated mass spectrum for this compound is not readily found in the literature, a plausible fragmentation pathway can be predicted based on established principles of mass spectrometry and the known fragmentation of related quinolinone and methoxy-aromatic compounds.[3][4] The molecular ion ([M]⁺˙) is expected to be observed, particularly with softer ionization techniques.

Common fragmentation patterns for quinolone antibiotics and related structures often involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).[3] For this compound, key fragmentation steps are predicted to include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

The following table summarizes the predicted major ions for this compound under electron ionization (EI) conditions.

| Predicted Fragment | Proposed Structure | m/z (amu) | Neutral Loss |

| Molecular Ion | [C₁₀H₁₁NO₂]⁺˙ | 177 | - |

| Fragment 1 | [C₉H₈NO₂]⁺ | 162 | •CH₃ |

| Fragment 2 | [C₉H₁₀NO]⁺ | 148 | •CHO |

| Fragment 3 | [C₈H₈NO]⁺ | 134 | •CH₃, CO |

| Fragment 4 | [C₈H₆N]⁺ | 116 | •CH₃, CO, H₂O |

Experimental Protocols

The following protocols are provided as a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of the analyte in complex matrices.

3.1.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with a 50:50 mixture of methanol and water to create working standards and calibration curves.

-

Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[5] Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for analysis.

3.1.2. Instrumentation and Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow Rates: Optimize for the specific instrument.

-

Data Acquisition: Full scan mode to identify the precursor ion ([M+H]⁺ at m/z 178) and product ion scan mode to determine fragmentation patterns. For quantification, use Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of pure compounds or extracts where the analyte is sufficiently volatile and thermally stable.

3.2.1. Sample Preparation

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

3.2.2. Instrumentation and Conditions

-

GC System: Gas chromatograph with a capillary column.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless or split injection depending on concentration).

-

Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Data Acquisition: Full scan mode from m/z 40 to 300.

Data Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

Caption: LC-MS/MS Experimental Workflow.

Proposed Fragmentation Pathway

The diagram below illustrates the proposed electron ionization fragmentation pathway for this compound.

Caption: Proposed EI Fragmentation Pathway.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed experimental protocols for both LC-MS/MS and GC-MS offer robust starting points for method development. While experimental fragmentation data is not widely published, the proposed fragmentation pathway, based on established chemical principles, serves as a valuable tool for the interpretation of mass spectra. This information will aid researchers in the structural elucidation, identification, and quantification of this and structurally related compounds, thereby supporting advancements in drug discovery and development.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12899418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chempap.org [chempap.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and offers an interpretation of the spectral data.

Introduction to this compound

This compound belongs to the quinolinone class of compounds, a scaffold found in numerous natural products and synthetic molecules with significant biological activities.[1] Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a compound, making it an indispensable tool for structural elucidation and quality control in drug development.[2]

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a secondary amine (N-H), a ketone (C=O), an aromatic ring, and an ether (C-O-C) linkage.

Theoretical and Experimental IR Absorption Data

The vibrational frequencies of a molecule are determined by the masses of the bonded atoms and the strength of the bonds connecting them.[2] The table below summarizes the expected and observed IR absorption bands for this compound, based on data from analogous quinolinone and dihydroquinazolinone structures.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 3150 | Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (Asymmetric & Symmetric) | -CH₂-, -OCH₃ |

| 1680 - 1650 | Strong | C=O Stretch (Amide I band) | Cyclic Amide (Lactam) |

| 1620 - 1580 | Medium-Strong | C=C Aromatic Ring Stretch & N-H Bend | Aromatic Ring, Amine |

| 1500 - 1450 | Medium | Aromatic C=C Stretch & CH₂ Scissoring | Aromatic Ring, -CH₂- |

| 1300 - 1200 | Strong | Aryl-O Stretch (Asymmetric) | Aryl Ether |

| 1150 - 1020 | Medium | C-N Stretch & Aryl-O Stretch (Symmetric) | Amine, Aryl Ether |

| 850 - 800 | Strong | C-H Out-of-plane Bending | Substituted Aromatic Ring |

Note: The exact peak positions can be influenced by the sample state (solid, liquid, or gas), intermolecular interactions such as hydrogen bonding, and vibrational coupling between different modes.[5]

Interpretation of the IR Spectrum

-

N-H Stretching Region (3300 - 3150 cm⁻¹): A medium-intensity band in this region is characteristic of the N-H stretching vibration of the secondary amine within the lactam ring.

-

C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker bands above 3000 cm⁻¹ are attributed to the C-H stretches of the aromatic ring.[6] Bands appearing just below 3000 cm⁻¹ correspond to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the methylene (-CH₂-) and methoxy (-OCH₃) groups.[6]

-

Carbonyl (C=O) Stretching Region (1680 - 1650 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is assigned to the C=O stretching of the cyclic amide (lactam). This is often referred to as the Amide I band. Its position indicates a conjugated carbonyl system.

-

Fingerprint Region (Below 1600 cm⁻¹): This region contains a complex series of bands that are unique to the molecule.[2]

-

Aromatic C=C Stretching: Bands between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the skeletal vibrations of the aromatic ring.

-

N-H Bending: The N-H bending vibration may overlap with the aromatic C=C stretching bands in the 1620-1580 cm⁻¹ range.

-

Ether C-O Stretching: Strong absorptions between 1300 cm⁻¹ and 1020 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).[3]

-

C-H Out-of-plane Bending: Strong bands in the 850-800 cm⁻¹ region can help confirm the substitution pattern of the aromatic ring.

-

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique ideal for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[7]

Objective: To obtain the infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound (solid powder).

-

Spatula.

-

Solvent for cleaning (e.g., Isopropanol or Acetone).

-

Lint-free wipes (e.g., Kimwipes).

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone to remove any residues. Allow the solvent to evaporate completely.

-

Background Spectrum Collection:

-

With the clean, empty ATR crystal in place, secure the pressure clamp in the down position.

-

Using the instrument's software, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[6]

-

-

Sample Application:

-

Raise the pressure clamp.

-

Place a small, representative amount of the solid this compound powder onto the center of the ATR crystal. Only a tiny amount is needed to cover the crystal surface.[7]

-

-

Sample Spectrum Collection:

-

Lower the pressure clamp and apply consistent pressure to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically process the data, perform the background subtraction, and display the final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleanup:

-

Raise the pressure clamp and carefully remove the bulk of the solid sample with a spatula or wipe.

-

Thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe as described in step 2. Ensure the crystal is clean for the next user.

-

Visualization of Experimental Workflow

The logical flow for acquiring and analyzing an IR spectrum is depicted below.

Caption: Workflow for ATR-FTIR Spectroscopy Analysis.

References

Crystal Structure of 7-Methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure of quinolinone derivatives, with a focus on the structural characteristics and experimental methodologies relevant to 7-methoxy-2,3-dihydroquinolin-4(1H)-one. Due to the absence of publicly available, specific crystallographic data for this compound, this document leverages data from closely related structures to infer likely structural features and outlines the established experimental protocols for their determination.

Introduction to Quinolinones

Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds featuring a fused benzene and pyridone ring system. This scaffold is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The specific substitution patterns on the quinolinone core, such as the methoxy group at the 7-position in this compound, are crucial in modulating their pharmacological profiles. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data of a Related Structure: 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one

To provide a quantitative understanding of the quinolinone framework, the crystallographic data for a related compound, 3-hydroxy-7,8-dimethoxyquinolin-2(1H)-one, is presented below. This data offers insights into the bond lengths, angles, and unit cell parameters that can be expected for similar quinolinone structures.

| Crystal Data | |

| Chemical Formula | C₁₁H₁₁NO₄ |

| Formula Weight | 221.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.9655 (16) Å |

| b | 14.084 (5) Å |

| c | 14.888 (5) Å |

| α | 90° |

| β | 96.208 (6)° |

| γ | 90° |

| Volume | 1035.1 (6) ų |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 294 (2) K |

| Calculated Density | 1.421 Mg/m³ |

| Absorption Coefficient (μ) | 0.11 mm⁻¹ |

Data sourced from a study on 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one.[1]

Experimental Protocols

The determination of the crystal structure of organic compounds like this compound involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The initial step is the synthesis of the target compound. Various synthetic routes for quinolinone derivatives have been reported, often involving the cyclization of substituted anilines.[2] Following successful synthesis and purification, single crystals suitable for X-ray diffraction are grown. Common crystallization techniques for organic molecules include:

-

Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered loosely to allow for the slow evaporation of the solvent, leading to the formation of crystals.[3][4]

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less polar "anti-solvent" in which the compound is insoluble is carefully layered on top. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization.[5]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces solubility, leading to crystal growth.[5]

The choice of solvent is critical and is typically determined empirically. Common solvents for the crystallization of organic compounds include ethyl acetate, toluene, and diethyl ether.[3]

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of an organic compound.

Caption: Experimental workflow for crystal structure determination.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, related quinolinone and dihydroquinazolinone scaffolds have been shown to possess broad-spectrum cytotoxic activities.[6] Some derivatives have been found to interact with tubulin, a key protein in cell division, suggesting a potential mechanism of action for their anti-cancer effects.[6][7] For instance, certain 2,3-dihydroquinazolin-4(1H)-ones have been shown to inhibit tubulin polymerization.[6] Additionally, related compounds like 4-hydroxy-7-methoxycoumarin have demonstrated anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[8] Further research is needed to determine if this compound engages with similar biological targets and pathways.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its chemical properties and biological activity. While specific crystallographic data for this compound is not yet available in the public domain, the established methodologies for the synthesis, crystallization, and X-ray analysis of related organic compounds provide a clear roadmap for its structural elucidation. The data from analogous quinolinone structures offer valuable insights into the expected molecular geometry. Future studies to determine the precise crystal structure of this compound will be invaluable for the design and development of novel therapeutics based on this promising scaffold.

References

- 1. 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. How To [chem.rochester.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a compound of interest in pharmaceutical research. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents. This protocol is compiled from established methodologies for similar quinolinone derivatives. Additionally, this document presents a structured framework for the presentation of solubility data and includes a visual representation of the experimental workflow to aid researchers in their laboratory investigations.

Introduction

This compound is a heterocyclic compound with a quinolinone core structure. Such scaffolds are of significant interest in drug discovery and development due to their presence in a wide range of biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound in different solvents is therefore essential for its advancement as a potential therapeutic agent.

Despite a thorough review of scientific databases and supplier information, no specific quantitative solubility data for this compound in common organic or inorganic solvents could be located. Commercial suppliers such as Sigma-Aldrich characterize it as a solid with a purity of 98%, but do not provide solubility values.[1][2] This guide aims to bridge this information gap by providing a robust experimental protocol that can be implemented by researchers to generate this crucial data.

Physicochemical Properties of this compound

While quantitative solubility data is unavailable, other relevant physicochemical properties have been reported, which are summarized below:

| Property | Value | Source |

| CAS Number | 879-56-1 | [1][2][3] |

| Molecular Formula | C10H11NO2 | [1][3] |

| Molecular Weight | 177.20 g/mol | [1][3][4] |

| Physical Form | Solid | [1][2] |

| Purity | 98% | [1][2] |

| Storage Temperature | Room Temperature | [1][2] |

| InChI Key | FXMJBPUDUVWRGI-UHFFFAOYSA-N | [1][2] |

Quantitative Solubility Data

As of the date of this publication, there is no publicly available quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water (pH 7.4) | 25 | Data not available | e.g., Shake-Flask Method |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | e.g., Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., Shake-Flask Method |

| Ethanol | 25 | Data not available | e.g., Shake-Flask Method |

| Methanol | 25 | Data not available | e.g., Shake-Flask Method |

| Acetonitrile | 25 | Data not available | e.g., Shake-Flask Method |

| Acetone | 25 | Data not available | e.g., Shake-Flask Method |

| Chloroform | 25 | Data not available | e.g., Shake-Flask Method |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method.[5] This protocol can be adapted for various solvents.

4.1. Materials and Equipment

-

This compound (finely powdered)

-

Selected solvents (e.g., water, phosphate buffer, DMSO, ethanol)

-

Glass vials with screw caps

-

Analytical balance

-

Spatula

-

Vortex mixer

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which the compound is freely soluble, e.g., DMSO) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of the test solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or agitator. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solids.[6]

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[6]

-

Data Analysis: The concentration determined in the previous step represents the solubility of this compound in the tested solvent at the specified temperature. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a current lack of published quantitative solubility data for this compound, this technical guide provides researchers with the necessary tools to independently determine this critical parameter. The detailed experimental protocol, based on established methods, offers a clear path forward for characterizing the solubility profile of this compound in various solvents. The provided templates for data presentation and the visual workflow aim to standardize the process and facilitate the dissemination of new findings within the scientific community. The generation of such data will be invaluable for the future development of this compound and other related quinolinone derivatives.

References

- 1. This compound | 879-56-1 [sigmaaldrich.com]

- 2. This compound | 879-56-1 [sigmaaldrich.com]

- 3. This compound - CAS:879-56-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12899418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

Tautomerism in 7-methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 7-methoxy-2,3-dihydroquinolin-4(1H)-one. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the fundamental principles of its expected tautomerism, established experimental protocols for characterization based on analogous quinolinone systems, and the application of computational methods.

Introduction to Tautomerism in Quinolones

This compound, a substituted quinolinone, is expected to exhibit keto-enol tautomerism, a form of prototropic tautomerism involving the migration of a proton and the shifting of a double bond. The two primary tautomeric forms are the keto (lactam) form and the enol (lactim) form.

The equilibrium between these two forms is a critical aspect of the molecule's chemical behavior, influencing its reactivity, spectroscopic properties, and potential biological activity. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and pH.[1] Generally, for quinolinone systems, the keto form is more polar and is favored in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding and may be more prevalent in nonpolar solvents or the gas phase.[1][2]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be visualized as the interconversion between the keto and enol forms.

References

Potential Biological Activities of 7-methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 7-methoxy-2,3-dihydroquinolin-4(1H)-one based on published scientific literature for structurally related compounds. No direct experimental data for this compound was found during the literature review. The activities described herein are therefore inferred and require experimental validation for the specified compound.

Introduction

The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties. The introduction of various substituents onto this scaffold allows for the fine-tuning of biological activity, making it a "privileged structure" in drug discovery. This technical guide focuses on the potential biological activities of this compound, a specific derivative of the quinolinone family. While direct experimental evidence for this compound is limited, extensive research on closely related analogues, particularly those bearing a 7-methoxy substitution, suggests significant potential in the areas of anticancer and antimalarial therapy. This document will provide an in-depth overview of these potential activities, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Potential Anticancer Activity

The 7-methoxy-quinolinone scaffold has been incorporated into novel compounds exhibiting potent anticancer properties. The primary mechanism of action identified for a structurally similar compound is the disruption of microtubule dynamics and tumor vasculature.

A notable example is 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , a compound that has demonstrated significant antiproliferative activity in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen.[1][2] This compound acts as a tubulin-binding agent, leading to the disruption of tumor vasculature.[1][2]

Quantitative Data: Antiproliferative Activity of a 7-Methoxy-Quinoxalinone Analog

The following table summarizes the 50% growth inhibition (GI₅₀) values for 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one against a panel of human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (nM) |

| CCRF-CEM | Leukemia | < 1 |

| HL-60(TB) | Leukemia | < 1 |

| K-562 | Leukemia | 1.3 |

| MOLT-4 | Leukemia | < 1 |

| RPMI-8226 | Leukemia | < 1 |

| SR | Leukemia | < 1 |

| A549/ATCC | Non-Small Cell Lung | 1.6 |

| EKVX | Non-Small Cell Lung | < 1 |

| HOP-62 | Non-Small Cell Lung | 1.6 |

| HOP-92 | Non-Small Cell Lung | 1.2 |

| NCI-H226 | Non-Small Cell Lung | 1.3 |

| NCI-H23 | Non-Small Cell Lung | 1.4 |

| NCI-H322M | Non-Small Cell Lung | 1.1 |

| NCI-H460 | Non-Small Cell Lung | 1.5 |

| NCI-H522 | Non-Small Cell Lung | 1.6 |

| COLO 205 | Colon | 1.5 |

| HCC-2998 | Colon | 1.5 |

| HCT-116 | Colon | 1.5 |

| HCT-15 | Colon | 1.6 |

| HT29 | Colon | 1.6 |

| KM12 | Colon | 1.5 |

| SW-620 | Colon | 1.5 |

| SF-268 | CNS | 1.6 |

| SF-295 | CNS | 1.5 |

| SF-539 | CNS | 1.4 |

| SNB-19 | CNS | 1.5 |

| SNB-75 | CNS | 1.4 |

| U251 | CNS | 1.5 |

| LOX IMVI | Melanoma | 1.4 |

| MALME-3M | Melanoma | 1.6 |

| M14 | Melanoma | 1.6 |

| SK-MEL-2 | Melanoma | 1.6 |

| SK-MEL-28 | Melanoma | 1.8 |

| SK-MEL-5 | Melanoma | 1.5 |

| UACC-257 | Melanoma | 1.6 |

| UACC-62 | Melanoma | 1.6 |

| IGROV1 | Ovarian | 1.5 |

| OVCAR-3 | Ovarian | 1.6 |

| OVCAR-4 | Ovarian | 1.5 |

| OVCAR-5 | Ovarian | 1.7 |

| OVCAR-8 | Ovarian | 1.4 |

| NCI/ADR-RES | Ovarian | 1.9 |

| SK-OV-3 | Ovarian | 1.8 |

| 786-0 | Renal | 1.5 |

| A498 | Renal | 1.7 |

| ACHN | Renal | 1.7 |

| CAKI-1 | Renal | 1.7 |

| RXF 393 | Renal | 1.4 |

| SN12C | Renal | 1.6 |

| TK-10 | Renal | 1.3 |

| UO-31 | Renal | 1.6 |

| PC-3 | Prostate | 1.7 |

| DU-145 | Prostate | 1.7 |

| MCF7 | Breast | 1.8 |

| MDA-MB-231/ATCC | Breast | 1.7 |

| HS 578T | Breast | 1.7 |

| BT-549 | Breast | 1.6 |

| T-47D | Breast | 2.0 |

| MDA-MB-435 | Breast | 1.5 |

Data extracted from studies on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogues.[2]

Signaling Pathway: Tubulin Polymerization Inhibition

The proposed mechanism of action for the anticancer activity of the 7-methoxy-quinoxalinone analog involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.

References

- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Facile Two-Step Synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Abstract

This application note provides a detailed protocol for the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic scaffold in drug discovery and development. The synthesis commences with readily available 3-methoxyaniline and proceeds through a two-step sequence involving an initial acylation followed by an intramolecular Friedel-Crafts cyclization. This method offers a straightforward and efficient route to the target compound. All experimental procedures, including reagent quantities, reaction conditions, and purification methods, are described in detail. Quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The 2,3-dihydroquinolin-4(1H)-one core, in particular, serves as a key intermediate for the synthesis of more complex molecules with diverse therapeutic applications. The 7-methoxy substitution pattern is of significant interest as it allows for further functionalization and can influence the pharmacological profile of the final compounds. This document outlines a reliable and reproducible method for the preparation of this compound from 3-methoxyaniline.

Synthetic Pathway

The synthesis of this compound is achieved via a two-step process as illustrated below. The first step involves the acylation of 3-methoxyaniline with 3-chloropropionyl chloride to yield the intermediate, N-(3-methoxyphenyl)-3-chloropropionamide. The second step is an intramolecular Friedel-Crafts cyclization of this intermediate, promoted by a Lewis acid, to afford the desired product.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used as received from commercial suppliers. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(3-methoxyphenyl)-3-chloropropionamide

-

To a stirred solution of 3-methoxyaniline (1.0 eq.) in dichloromethane (DCM) at 0 °C, a base such as triethylamine or pyridine (1.1 eq.) is added.

-

3-Chloropropionyl chloride (1.05 eq.) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-(3-methoxyphenyl)-3-chloropropionamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a reaction vessel charged with anhydrous aluminum chloride (AlCl₃) (3.0-5.0 eq.), the N-(3-methoxyphenyl)-3-chloropropionamide (1.0 eq.) is added portion-wise.

-

The reaction mixture is heated to 130-160 °C with stirring for 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

After completion, the reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of crushed ice and concentrated HCl.

-

The resulting mixture is stirred until all solids have dissolved and then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Analytical Data |

| N-(3-methoxyphenyl)-3-chloropropionamide | C₁₀H₁₂ClNO₂ | 213.66 | 85-95 | 88-90 | ¹H NMR, ¹³C NMR |

| This compound | C₁₀H₁₁NO₂ | 177.20 | 60-70 | 135-137 | ¹H NMR, ¹³C NMR, MS |

Table 1: Summary of quantitative data for the synthesized compounds.

Characterization Data (Exemplary)

N-(3-methoxyphenyl)-3-chloropropionamide:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75 (br s, 1H, NH), 7.20 (t, J = 8.0 Hz, 1H, ArH), 7.10 (t, J = 2.0 Hz, 1H, ArH), 6.95 (dd, J = 8.0, 2.0 Hz, 1H, ArH), 6.65 (dd, J = 8.0, 2.0 Hz, 1H, ArH), 3.85 (t, J = 6.0 Hz, 2H, CH₂Cl), 3.80 (s, 3H, OCH₃), 2.80 (t, J = 6.0 Hz, 2H, COCH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 160.2, 139.5, 129.8, 112.5, 110.8, 105.2, 55.3, 41.2, 40.8.

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.8 Hz, 1H, ArH), 6.85 (br s, 1H, NH), 6.35 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.25 (d, J = 2.4 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.50 (t, J = 6.8 Hz, 2H, CH₂), 2.70 (t, J = 6.8 Hz, 2H, CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 195.5, 166.2, 150.8, 129.5, 114.5, 108.0, 101.5, 55.6, 39.5, 29.8.

-

MS (ESI): m/z 178.1 [M+H]⁺.

Logical Relationship Diagram

Figure 2: Logical flow of the synthesis and purification process.

Conclusion

The described two-step synthesis provides an effective and reproducible method for the preparation of this compound from 3-methoxyaniline. The protocol is suitable for laboratory-scale synthesis and can be a valuable resource for researchers in medicinal chemistry and drug development requiring access to this important heterocyclic building block. The straightforward nature of the reactions and the accessibility of the starting materials make this a practical approach for the synthesis of this and related dihydroquinolinone derivatives.

Catalytic Pathways to 7-Methoxy-2,3-dihydroquinolin-4(1H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct catalytic methods for the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The presented methods are: 1) Intramolecular Friedel-Crafts Acylation and 2) Visible-Light Photocatalytic Oxidation. These protocols are intended to guide researchers in the efficient synthesis of this important compound and its derivatives.

Method 1: Intramolecular Friedel-Crafts Acylation

This method involves the synthesis of a precursor, N-(3-methoxyphenyl)-β-alanine, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to yield the desired this compound. This classical yet robust approach offers a reliable route from readily available starting materials.

Logical Workflow for Intramolecular Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

-

N-(3-methoxyphenyl)-β-alanine

-

Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

-

Toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(3-methoxyphenyl)-β-alanine (1.0 eq).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-20 wt eq) or anhydrous aluminum chloride (AlCl₃) (3.0 eq) portion-wise to the flask. If using AlCl₃, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a suitable solvent like toluene.

-

Cyclization Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ | 155-165 | 4 | 61.3 (for 7-hydroxy analog) | [1] |

| PPA | 90-100 | 2-4 | Typically 60-80% | General Procedure |

Note: The yield for the AlCl₃ catalyzed reaction is for the 7-hydroxy analog, as AlCl₃ can cause demethylation at higher temperatures. The use of PPA is a milder alternative that often preserves the methoxy group.

Method 2: Visible-Light Photocatalytic Oxidation

This modern approach utilizes a photocatalyst and visible light to achieve the oxidation of 7-methoxy-1,2,3,4-tetrahydroquinoline to the desired this compound. This method offers mild reaction conditions and a greener alternative to traditional oxidation methods.

Experimental Workflow for Photocatalytic Oxidation

Caption: Workflow for the visible-light photocatalytic oxidation of 7-methoxy-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Visible-Light Photocatalytic Oxidation

Materials:

-

7-Methoxy-1,2,3,4-tetrahydroquinoline

-

[Ru(bpy)₃]Cl₂ (or other suitable photocatalyst)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN), anhydrous

-

Blue LEDs (e.g., 20 W)

-

Reaction vial or microfluidic reactor

-

Oxygen balloon

Procedure:

-

Reaction Setup: In a clear glass vial, dissolve 7-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq), [Ru(bpy)₃]Cl₂ (1-2 mol%), and DBU (1.5 eq) in anhydrous acetonitrile.

-

Oxygen Atmosphere: Attach an oxygen balloon to the reaction vial.

-

Irradiation: Place the reaction vial in front of a 20 W blue LED light source and stir at room temperature. For improved efficiency and shorter reaction times, a microfluidic system can be employed.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 10-20 hours for batch reaction, significantly less in a microfluidic setup).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the pure this compound.

Quantitative Data

| Substrate | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 7-Methoxy-1,2,3,4-tetrahydroquinoline | [Ru(bpy)₃]²⁺ | DBU | MeCN | 20 (flask) | 57 | [2][3][4][5][6] |

Summary and Comparison

| Method | Key Features | Advantages | Disadvantages |

| Intramolecular Friedel-Crafts Acylation | Classical electrophilic aromatic substitution. | Readily available starting materials, scalable. | Requires strong acid catalysts, potential for side reactions (e.g., demethylation with AlCl₃). |

| Visible-Light Photocatalytic Oxidation | Modern, green chemistry approach. | Mild reaction conditions, high functional group tolerance. | Requires a photocatalyst, longer reaction times in batch, specialized equipment for microfluidic setup. |

These detailed notes and protocols provide a solid foundation for the synthesis of this compound, enabling researchers to select the most suitable method based on their specific needs and available resources.

References

- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 7-Methoxy-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral activities.[1][2] The presence of a methoxy group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making this particular derivative a valuable building block for the synthesis of novel drug candidates. These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and the evaluation of its derivatives.

Potential Therapeutic Applications

While direct biological data for this compound is limited in publicly available literature, the extensive research on structurally similar methoxy-substituted quinolinones highlights its potential in several therapeutic areas.

Anticancer Activity

Quinolone derivatives are well-established as potent anticancer agents.[2] The substitution pattern on the quinoline ring plays a crucial role in their mechanism of action and potency. Derivatives of the closely related 3,4-dihydroquinazolin-4-one have been shown to exhibit broad-spectrum cytotoxic activity against various cancer cell lines.[3] For instance, certain 2-substituted and 2,3-disubstituted quinazolinones have demonstrated sub-micromolar potency. The 7-methoxy group can enhance binding to target proteins and improve metabolic stability, making this compound an attractive scaffold for the development of novel anticancer drugs.

Antimalarial Activity

The 4(1H)-quinolone scaffold is a validated target for antimalarial drug discovery. Specifically, 6-chloro-7-methoxy-4(1H)-quinolones have been shown to be highly effective against multiple stages of Plasmodium, the parasite responsible for malaria.[4] These compounds have displayed low-nanomolar EC50 values against multi-drug-resistant strains of P. falciparum.[4] The 7-methoxy group is a key feature for this activity, suggesting that derivatives of this compound could be explored for the development of new antimalarial agents.

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant potential of 3,4-dihydroquinolin-2(1H)-one derivatives. One such derivative, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, has shown superior anticonvulsant activity compared to existing drugs like carbamazepine and ethosuximide, with an ED50 of 9.3 mg/kg in a subcutaneous pentylenetetrazole (scPTZ) model.[5] This indicates that the 7-substituted dihydroquinolinone core is a promising pharmacophore for the development of novel treatments for epilepsy and other seizure disorders.

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activity of various methoxy-substituted quinolinone derivatives, providing a rationale for the potential of this compound as a medicinal chemistry scaffold.

Table 1: Anticancer Activity of Methoxy-Substituted Quinazolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | <0.05 | [3] |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | U87 (Glioblastoma) | <0.05 | [3] |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | [3] |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Multiple cell lines | Sub-µM | [3] |

| 2-((8-methoxy-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide | MCF-7 (Breast) | 20.17 | [6] |

| 2-((3-(4-sulfamoylphenyl)-8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(m-ethylphenyl)acetamide | MCF-7 (Breast) | 20.91 | [6] |

Table 2: Antimalarial Activity of 6-Chloro-7-methoxy-4(1H)-quinolones

| Compound | P. falciparum Strain | EC50 (nM) | Reference |

| 3-ethyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | W2 (multi-drug resistant) | low-nanomolar | [4] |

| 3-phenyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | W2 (multi-drug resistant) | low-nanomolar | [4] |

| ELQ-300 | W2 (multi-drug resistant) | low-nanomolar | [4] |

Table 3: Anticonvulsant Activity of a 7-Substituted Dihydroquinolin-2(1H)-one Derivative

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Maximal Electroshock (MES) | 10.1 | [5] |

| 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Subcutaneous Pentylenetetrazole (scPTZ) | 9.3 | [5] |

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 2,3-dihydroquinolin-4(1H)-ones.[7]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

3-Methoxyaniline

-

Acryloyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Synthesis of N-(3-methoxyphenyl)acrylamide:

-

Dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(3-methoxyphenyl)acrylamide.

-

-

Cyclization to this compound:

-

Add N-(3-methoxyphenyl)acrylamide (1.0 eq) to polyphosphoric acid in a round-bottom flask.

-

Heat the mixture to 120 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

-